molecular formula C13H16BNO2S B2672076 2-(3-Isothiocyanatophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1350315-35-3

2-(3-Isothiocyanatophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B2672076
CAS No.: 1350315-35-3
M. Wt: 261.15
InChI Key: IFEBGKYCPRDBJV-UHFFFAOYSA-N
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Description

2-(3-Isothiocyanatophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that features both isothiocyanate and boronate ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Isothiocyanatophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-isothiocyanatophenylboronic acid with 2,2,5,5-tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-Isothiocyanatophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as primary or secondary amines in solvents like dimethylformamide (DMF) or dichloromethane (DCM) are commonly used.

    Oxidation: Hydrogen peroxide or other oxidizing agents in aqueous or organic solvents.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Major Products

    Thiourea Derivatives: Formed from nucleophilic substitution reactions with amines.

    Boronic Acids: Resulting from the oxidation of the boronate ester group.

Scientific Research Applications

Mechanism of Action

The mechanism by which 2-(3-Isothiocyanatophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the reactivity of its functional groups:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Isothiocyanatophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of both isothiocyanate and boronate ester groups, which provide a combination of reactivity and stability that is not commonly found in other compounds. This dual functionality allows for versatile applications in various fields of research and industry.

Properties

IUPAC Name

2-(3-isothiocyanatophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BNO2S/c1-12(2)13(3,4)17-14(16-12)10-6-5-7-11(8-10)15-9-18/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFEBGKYCPRDBJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)N=C=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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